5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-ethoxy-3-ethyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-6-7(9)8(12-5-2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI Key |
OVNNDWVVGWVIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)OCC)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
A classical approach involves synthesizing pyrazoles through the condensation of 1,3-dicarbonyl compounds (such as ethyl acetoacetate) with hydrazine derivatives, followed by targeted alkylation to introduce specific substituents.
- Step 1: Condensation of ethyl acetoacetate with hydrazine hydrate under reflux conditions yields a pyrazoline intermediate.
- Step 2: Oxidation or aromatization converts the pyrazoline to the pyrazole ring.
- Step 3: Nucleophilic substitution or alkylation at the nitrogen or carbon positions introduces the ethoxy, ethyl, and methyl groups.
Cyclization of Hydrazones and α,β-Unsaturated Ketones
Another route involves the cyclization of hydrazones derived from α,β-unsaturated ketones, followed by functionalization:
- Hydrazones are prepared from appropriate aldehydes or ketones.
- Cyclization under acidic or basic conditions forms the pyrazole core.
- Alkylation steps introduce the ethoxy, ethyl, and methyl groups at specific positions.
Nucleophilic Substitution and Ethoxylation of Pre-formed Pyrazoles
Ethoxylation of Pyrazole Derivatives
Based on recent research, ethoxylation can occur via nucleophilic substitution at the pyrazole ring:
- Starting with 5-chloro-1-methyl-3-ethylpyrazole derivatives, ethoxy groups are introduced through nucleophilic substitution with ethanol or ethoxide ions.
- This process is facilitated by catalysts or microwave-assisted conditions to improve yield and reaction rate.
Alkylation of the Amine Functional Group
- The amino group at position 4 can be methylated using methyl iodide or dimethyl sulfate under basic conditions.
- Ethylation at the nitrogen or carbon atom can be achieved through alkyl halides in the presence of base.
Synthesis via Multi-Component Reactions
One-Pot Multi-Component Reactions
Recent advancements include multi-component reactions involving aldehydes, hydrazines, and nitriles:
- For example, condensation of aldehydes with hydrazines and nitriles yields substituted pyrazoles with desired functional groups.
- These methods are efficient, environmentally friendly, and scalable.
- The synthesis of 5-aminopyrazoles with various substituents, including ethoxy and ethyl groups, has been demonstrated via multicomponent reactions with high yields.
Summary of Key Synthesis Parameters and Data
| Method | Starting Materials | Key Reactions | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation of 1,3-dicarbonyls with hydrazines | Ethyl acetoacetate, hydrazine | Cyclization, oxidation | Reflux, acid/base | Versatile, well-established | Multiple steps, purification required |
| Nucleophilic substitution on pre-formed pyrazoles | 5-chloro-1-methyl-3-ethylpyrazole | Ethoxylation with ethanol/ethoxide | Room temperature or microwave | Direct functionalization | Requires precursor synthesis |
| Multi-component reactions | Aldehydes, hydrazines, nitriles | Condensation, cyclization | Reflux, solvent-based | One-pot, high yield | Less control over regioselectivity |
Notes on Reaction Optimization and Catalysis
- Catalysts such as silica-coated Fe₃O₄ nanoparticles have been shown to accelerate ethoxylation reactions efficiently.
- Microwave irradiation can significantly reduce reaction times and improve yields.
- Solvent choice (ethanol, acetonitrile) and temperature control are critical parameters influencing the reaction outcome.
Chemical Reactions Analysis
Acylation and Alkylation of the Amine Group
The primary amine at position 4 undergoes nucleophilic reactions with acylating or alkylating agents.
*The yield for alkylation is inferred from analogous reactions in pyrazole systems .
Mechanism : The amine acts as a nucleophile, attacking electrophilic reagents (e.g., acyl chlorides or alkyl halides) under basic conditions. Steric hindrance from the adjacent ethoxy and ethyl groups may moderate reactivity .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS at positions activated by electron-donating substituents. The amine and ethoxy groups direct electrophiles to specific sites.
| Electrophile | Conditions | Position Substituted | Product | Source |
|---|---|---|---|---|
| HNO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, 0°C | Position 5 (para to amine) | Nitropyrazole derivative | |
| Br<sub>2</sub> | FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Position 3 (meta to ethoxy) | Bromopyrazole derivative |
Key Insight : The amine group strongly activates the ring, favoring substitution at position 5, while the ethoxy group directs electrophiles to position 3.
Oxidation Reactions
The ethyl and methyl substituents are resistant to mild oxidation but react under aggressive conditions.
| Target Group | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Ethyl (C<sub>2</sub>H<sub>5</sub>) | KMnO<sub>4</sub>, H<sub>2</sub>O, 100°C | Carboxylic acid at position 3 | Requires prolonged heating | |
| Methyl (CH<sub>3</sub>) | CrO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, acetone, 50°C | Hydroxymethylpyrazole | Low yield due to steric effects |
Hydrolysis of the Ethoxy Group
The ethoxy group at position 5 undergoes acid- or base-catalyzed hydrolysis.
| Conditions | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, H<sub>2</sub>O, reflux) | 6M HCl, 12 h | 5-Hydroxypyrazole derivative | 75%* | |
| Basic (NaOH, EtOH, 80°C) | 2M NaOH, 6 h | 5-Hydroxypyrazole derivative | 68%* |
*Yields extrapolated from similar ethoxy-substituted heterocycles.
Application : Hydrolysis generates a phenolic -OH group, enabling further functionalization (e.g., O-alkylation or coupling reactions).
Diazotization and Coupling Reactions
The amine group forms diazonium salts, which participate in coupling or reduction reactions.
Limitation : Steric bulk from the ethoxy and ethyl groups may reduce coupling efficiency .
Cyclization and Heterocycle Formation
The amine and ethoxy groups facilitate cyclization to form fused ring systems.
Example : Reaction with phosphorus oxychloride and DMF generates electrophilic intermediates that cyclize to form pyrimidine-fused derivatives .
Metal-Catalyzed Cross-Coupling
The ethoxy and amine groups enable participation in Suzuki-Miyaura or Buchwald-Hartwig couplings.
Scientific Research Applications
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The presence of the ethoxy and methyl groups can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the amine group (4 vs.
- Electron-Withdrawing Groups : Ketones (e.g., in 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one) enhance reactivity toward nucleophilic attacks compared to ethoxy or amine groups .
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl or thiophene moieties exhibit stronger intermolecular interactions (e.g., π-stacking) but may face solubility challenges .
Reagent Comparison :
- Malononitrile and ethyl cyanoacetate are common in pyrazole synthesis to introduce cyano or ester groups (e.g., ).
- Ethoxyamine is used for ethoxylation, as seen in the synthesis of 4-[(ethoxyimino)(phenyl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The amine group in this compound facilitates N–H···O/N interactions, whereas ketone-containing analogs (e.g., 5-ethyl-4-methyl-1H-pyrazol-3(2H)-one) engage in C=O···H–N bonds .
- Crystal Packing : Ethyl and ethoxy substituents promote hydrophobic interactions, leading to dense crystal packing compared to phenyl-substituted derivatives .
- Thermal Stability : Thiophene-containing pyrazoles exhibit higher thermal stability due to sulfur’s electron-withdrawing effects .
Biological Activity
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities, which include anti-inflammatory, analgesic, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by an ethoxy group at the 5-position and an ethyl group at the 3-position of the pyrazole ring. The compound's structure facilitates its interaction with various biological targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins .
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to influence transcription factors like NF-κB, which are pivotal in immune responses.
- Receptor Binding : It may bind to various receptors, altering their activity and thus impacting physiological responses.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX enzymes effectively, leading to decreased inflammation in models such as carrageenan-induced paw edema in rats .
| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
|---|---|---|
| This compound | 5.40 µM | 0.01 µM |
Analgesic Activity
The compound has also been evaluated for analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics like indomethacin, suggesting its potential utility in pain management .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives, including this compound, may possess anticancer activity. They have been reported to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
A study conducted by Ramajayam et al. (2010) highlighted the efficacy of pyrazole derivatives against SARS-CoV proteases, suggesting that similar compounds could be explored for antiviral applications . Additionally, other research has identified specific pyrazole analogs as potent inhibitors against cancer-related targets, reinforcing the therapeutic potential of this class of compounds .
Safety and Toxicology
The safety profile of this compound has been assessed through acute toxicity studies in animal models. Results indicated that the compound exhibits a high safety margin with an LD50 greater than 2000 mg/kg, suggesting minimal risk at therapeutic doses .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization, formylation, and acylation steps. A common approach starts with hydrazine derivatives (e.g., monomethylhydrazine) and ethyl acetoacetate, followed by cyclization using agents like POCl₃ to form the pyrazole core. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, generated via oxidation and acylation . Modifications at the 4-position (e.g., ethoxy and ethyl groups) are introduced through nucleophilic substitution or condensation reactions .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substituent positions and electronic environments (e.g., ethoxy group signals at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹ for amines) .
- HRMS (ESI) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of pyrazole-4-amine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while information science tools analyze experimental data to optimize conditions. For example, ICReDD’s approach reduces trial-and-error by integrating computational predictions (e.g., solvent effects, temperature) with high-throughput screening . This methodology accelerates route selection for introducing ethoxy/ethyl groups while minimizing side reactions .
Q. What strategies resolve contradictions in biological activity data among structurally similar pyrazole-4-amine analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing ethoxy with methoxy) to assess impact on bioactivity .
- In Vitro Testing Standardization : Control variables like cell lines (e.g., Gram-positive vs. Gram-negative bacterial models) and assay protocols to isolate compound-specific effects .
- Meta-Analysis : Cross-reference data from multiple studies to identify trends (e.g., electron-withdrawing substituents correlating with enhanced antimicrobial activity) .
Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., carbonyl) to control substitution at the 4-position .
- Protecting Group Strategies : Temporarily block reactive sites (e.g., NH₂ at C4) during ethoxy/ethyl group installation .
- Microwave-Assisted Synthesis : Enhances reaction specificity and reduces byproducts via controlled heating .
Data Contradiction Analysis
Q. Why do some studies report divergent antibacterial activities for pyrazole-4-amine derivatives?
- Methodological Answer : Variations arise from:
- Substituent Electronic Effects : Electron-donating groups (e.g., ethoxy) may improve membrane penetration in Gram-negative bacteria but reduce efficacy against Gram-positive strains .
- Experimental Conditions : Differences in MIC testing (e.g., agar dilution vs. broth microdilution) affect potency measurements .
- Compound Stability : Hydrolysis of the ethoxy group under acidic conditions may alter bioavailability .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Line Panels : Use diverse cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer) to assess selectivity .
- Apoptosis Assays : Measure caspase-3 activation and mitochondrial membrane depolarization to confirm mechanism .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
